Boc-2,4-Dinitro-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

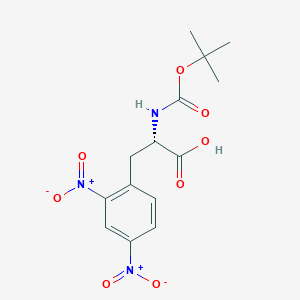

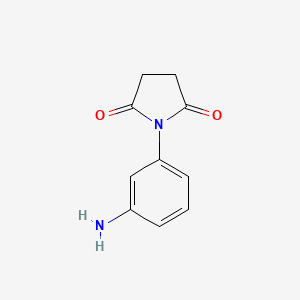

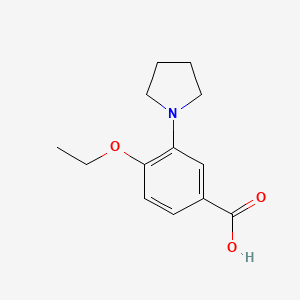

Boc-2,4-Dinitro-L-phenylalanine, or Boc-DNPF, is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally-occurring amino acid L-phenylalanine, and has been modified with a Boc (t-butyloxycarbonyl) group and two nitro groups. This modification alters the properties of the amino acid, making it more useful for a variety of research purposes.

Wissenschaftliche Forschungsanwendungen

Self-Assembly in Solution

Boc-2,4-Dinitro-L-phenylalanine: has been studied for its self-assembly properties in solution. This compound can form well-ordered supramolecular structures through low-energy interactions like van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . These interactions facilitate the creation of nanostructures with potential applications in nanotechnology and materials science.

Formation of Piezoelectric Electrospun Fibers

The compound’s ability to self-assemble into nanotubes and microtapes is particularly interesting for the development of piezoelectric electrospun fibers . These fibers can generate high output voltages, which are useful in sensors and other electronic devices that require conversion of mechanical energy into electrical energy.

Quantum Confinement Effects

Optical absorption and photoluminescence studies of Boc-2,4-Dinitro-L-phenylalanine have shown step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation . This property is significant for the development of fluorescent probes and light energy harvesting systems.

Enhanced Piezoelectric Effect

When embedded into electrospun fibers, Boc-2,4-Dinitro-L-phenylalanine exhibits an enhanced piezoelectric effect, with a maximum output voltage of 58 V and a power density of 9 μW cm−2 . The effective piezoelectric voltage coefficients measured suggest potential applications in energy harvesting and smart materials.

Biocompatibility

Due to its peptide-based structure, Boc-2,4-Dinitro-L-phenylalanine is biocompatible, making it suitable for applications in regenerative medicine . Its self-assembly into nanostructures could be utilized in tissue engineering and drug delivery systems.

Optical Waveguiding

The unique self-assembly and quantum confinement properties of Boc-2,4-Dinitro-L-phenylalanine may be exploited for optical waveguiding applications . This involves directing light through nanostructured materials, which is crucial in the field of photonics.

Synthesis of Amide Derivatives

Boc-2,4-Dinitro-L-phenylalanine: serves as a precursor for the synthesis of various amide derivatives . These derivatives have been characterized for their potential biological activity, expanding the compound’s applications into biochemical research.

Molecular Self-Assembly Studies

The compound’s molecular self-assembly capabilities offer a versatile method for creating architectures of nanostructured materials . This is important for the development of new materials with tailored properties for specific applications.

Wirkmechanismus

Target of Action

Boc-2,4-Dinitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine

Mode of Action

The mode of action of Boc-2,4-Dinitro-L-phenylalanine involves a series of chemical transformations. The first step is the nitration of L-phenylalanine, using urea nitrate (UN)/H2SO4 as a nitrating reagent, to give 2,4-dinitro-L-phenylalanine . This is followed by an intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which results in the formation of (S)-6-nitro-indoline-2-carboxylic acid .

Result of Action

The result of the action of Boc-2,4-Dinitro-L-phenylalanine is the formation of (S)-indoline-2-carboxylic acid . This compound is obtained in high yield and enantiomeric excess (ee) by one-pot transformation of (S)-6-nitroindoline-2-carboxylic acid .

Action Environment

The action of Boc-2,4-Dinitro-L-phenylalanine is influenced by the chemical environment in which it is present. For instance, the yield of the reaction can be affected by the presence of other substances, the pH of the solution, and the temperature . .

Eigenschaften

IUPAC Name |

(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQMEPHYMTWCEW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590420 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176509-56-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)